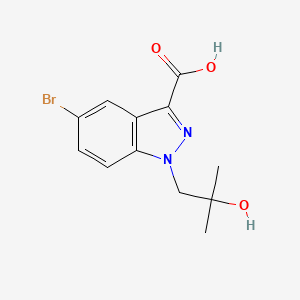

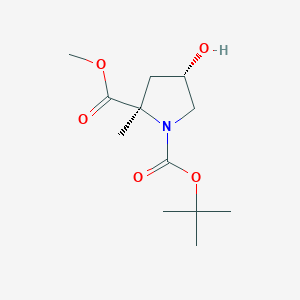

5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazoles, which are similar to indazoles, are key components to functional molecules that are used in a variety of everyday applications . They are heterocycles, meaning they contain atoms of at least two different elements as members of its rings .

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances . A common method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The structure of imidazoles and similar compounds is often determined by the bonds constructed during the formation of the imidazole . The functional group compatibility of the process and resultant substitution patterns around the ring are key factors .Chemical Reactions Analysis

Imidazoles undergo a variety of chemical reactions. For example, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Scientific Research Applications

5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used as a model compound to study the structure and reactivity of brominated aromatic compounds. This compound has been studied for its potential applications in drug discovery and development, as it can be used as a starting material for the synthesis of various compounds. It has also been used in the synthesis of various compounds, such as indazole derivatives, benzimidazoles, and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is not well understood. However, it is believed that the bromine atom of this compound may be involved in the formation of a reactive intermediate, which can then react with other molecules to form various compounds. It has also been suggested that this compound may be involved in the formation of a hydrogen bond between two molecules, which can then be used to stabilize the structure of the compound.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have anti-inflammatory and anti-cancer properties. It has also been suggested that this compound may be involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is a relatively stable compound and can be stored at room temperature for extended periods of time. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various compounds. However, this compound is a relatively reactive compound and its reactivity can be affected by changes in pH and temperature.

Future Directions

The potential applications of 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid are still being explored. Future research should focus on the development of new methods for the synthesis of this compound, as well as its potential applications in the field of medicinal chemistry, biochemistry, and pharmacology. Additionally, further research should be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential as an anti-inflammatory and anti-cancer agent. Finally, future research should focus on the development of new uses for this compound, such as its potential use as a starting material for the synthesis of various compounds.

Synthesis Methods

5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid can be synthesized by the reaction of bromoacetic acid and 2-hydroxy-2-methylpropyl-1H-indazole-3-carboxylic acid in the presence of a base. The reaction is carried out in aqueous solution at a temperature of 80°C for 3 hours. The product can be isolated by precipitation or by chromatographic techniques.

properties

IUPAC Name |

5-bromo-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3/c1-12(2,18)6-15-9-4-3-7(13)5-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXNSOHFTNNQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)

![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)